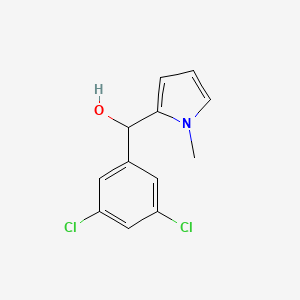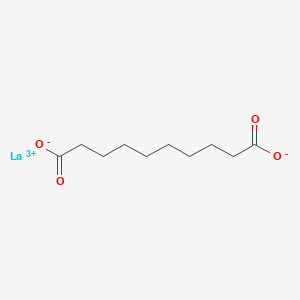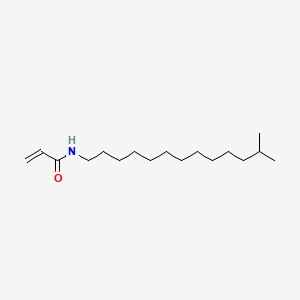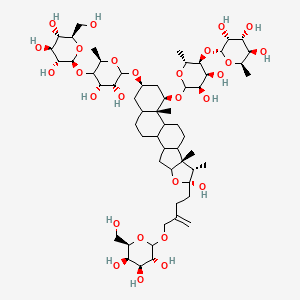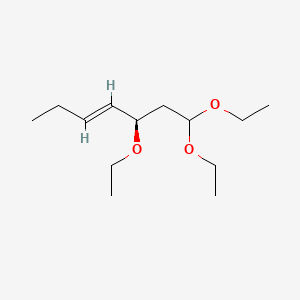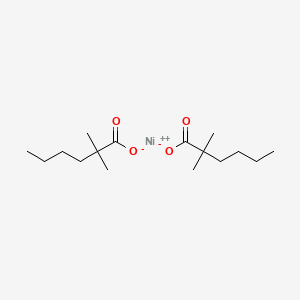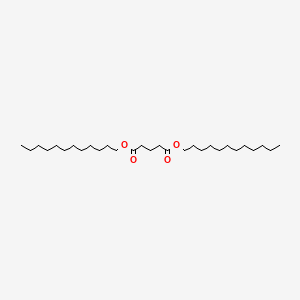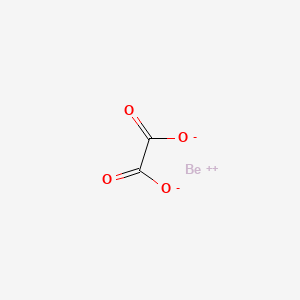
4-(3-Oxobutyl)phenyl valerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Oxobutyl)phenyl valerate is an organic compound with the molecular formula C15H20O3. It is known for its applications in various fields such as food, cosmetics, medicine, biology, and industry . The compound is characterized by its unique structure, which includes a valerate ester linked to a phenyl ring substituted with a 3-oxobutyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxobutyl)phenyl valerate involves the esterification of 4-(3-oxobutyl)phenol with valeric acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product. The industrial synthesis is designed to be cost-effective and scalable to meet the demands of various applications .
化学反応の分析
Types of Reactions
4-(3-Oxobutyl)phenyl valerate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
4-(3-Oxobutyl)phenyl valerate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetic products
作用機序
The mechanism of action of 4-(3-Oxobutyl)phenyl valerate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects on cellular functions .
類似化合物との比較
Similar Compounds
4-(3-Oxobutyl)phenyl acetate: Similar structure but with an acetate ester instead of valerate.
4-(4-Hydroxyphenyl)-2-butanone: Contains a hydroxy group instead of the ester linkage.
4-(4-Methoxyphenyl)-2-butanone: Contains a methoxy group instead of the ester linkage
Uniqueness
4-(3-Oxobutyl)phenyl valerate is unique due to its valerate ester linkage, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with biological systems, making it valuable for specific applications in research and industry .
特性
CAS番号 |
94202-15-0 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
[4-(3-oxobutyl)phenyl] pentanoate |
InChI |
InChI=1S/C15H20O3/c1-3-4-5-15(17)18-14-10-8-13(9-11-14)7-6-12(2)16/h8-11H,3-7H2,1-2H3 |
InChIキー |
VULZZNWKMGTYEE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)OC1=CC=C(C=C1)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



